molecular formula C15H20N2O2 B269058 N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

Numéro de catalogue B269058
Poids moléculaire: 260.33 g/mol
Clé InChI: KLOLICDGPNNRJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied in scientific research. It was initially developed as a potential treatment for cancer, but its applications have expanded to include other areas of research.

Applications De Recherche Scientifique

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied in scientific research, particularly in the area of cancer research. It has been shown to inhibit the activity of several kinases involved in cancer cell proliferation and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β. In addition to its anti-cancer properties, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been studied for its potential applications in other areas, such as cardiovascular disease and inflammation.

Mécanisme D'action

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 exerts its effects by inhibiting the activity of several kinases involved in cell signaling pathways. By inhibiting the activity of these kinases, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can disrupt the signaling pathways that promote cancer cell proliferation and angiogenesis. In addition, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to improve endothelial function in animal models. However, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been associated with several adverse effects, including hypertension, diarrhea, and skin toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. In addition, it has been extensively studied in scientific research, making it a well-established tool for cancer research. However, N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.

Orientations Futures

There are several future directions for research on N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of interest is the development of more selective inhibitors that target specific kinases involved in cancer cell proliferation and angiogenesis. In addition, there is ongoing research on the use of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with other therapies, such as chemotherapy and radiation therapy. Finally, there is interest in the development of new formulations of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 that can improve its pharmacokinetic properties and reduce its toxicity.

Méthodes De Synthèse

The synthesis of N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide 43-9006 involves several steps, including the reaction of 3-nitro-4-(aminosulfonyl)aniline with sec-butylisocyanide, followed by the reaction with cyclopropylcarbonyl chloride. The resulting product is then treated with trifluoroacetic acid to remove the protecting group and yield the final product.

Propriétés

Nom du produit

N-(sec-butyl)-3-[(cyclopropylcarbonyl)amino]benzamide

Formule moléculaire

C15H20N2O2

Poids moléculaire

260.33 g/mol

Nom IUPAC

N-butan-2-yl-3-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-3-10(2)16-15(19)12-5-4-6-13(9-12)17-14(18)11-7-8-11/h4-6,9-11H,3,7-8H2,1-2H3,(H,16,19)(H,17,18)

Clé InChI

KLOLICDGPNNRJS-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

SMILES canonique

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.